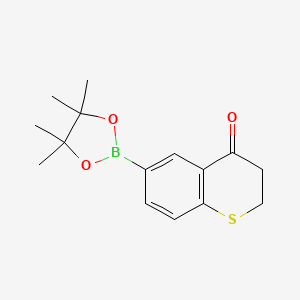
3-(3-Azidopropoxy)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Azidopropoxy)aniline hydrochloride is an organic compound that features an azide group attached to a propoxy chain, which is further connected to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Azidopropoxy)aniline hydrochloride typically involves the following steps:
Preparation of 3-(3-Azidopropoxy)aniline: This can be achieved by reacting 3-chloropropoxy aniline with sodium azide in a suitable solvent such as dimethylformamide (DMF) under reflux conditions.
Formation of Hydrochloride Salt: The free base form of 3-(3-Azidopropoxy)aniline is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-(3-Azidopropoxy)aniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of amines or other functional groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF under reflux.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or catalytic hydrogenation with palladium on carbon (Pd/C).
Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) in the presence of a copper catalyst.
Major Products
Substitution: Formation of substituted anilines.
Reduction: Formation of 3-(3-Aminopropoxy)aniline.
Cycloaddition: Formation of 1,2,3-triazoles.
科学的研究の応用
3-(3-Azidopropoxy)aniline hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, particularly those containing azide or amine functionalities.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, especially those that require azide or amine groups for biological activity.
Materials Science: It can be utilized in the preparation of functional materials, such as polymers and dendrimers, which have applications in drug delivery and nanotechnology.
作用機序
The mechanism of action of 3-(3-Azidopropoxy)aniline hydrochloride depends on its chemical reactivity, particularly the azide group. The azide group can participate in cycloaddition reactions, forming stable triazole rings, which are important in bioconjugation and click chemistry. The aniline moiety can also interact with various biological targets, potentially affecting enzyme activity or receptor binding.
類似化合物との比較
Similar Compounds
3-(3-Aminopropoxy)aniline: Similar structure but with an amine group instead of an azide.
3-(3-Chloropropoxy)aniline: Precursor in the synthesis of 3-(3-Azidopropoxy)aniline.
4-(3-Azidopropoxy)aniline: Positional isomer with the azide group attached to the para position.
Uniqueness
3-(3-Azidopropoxy)aniline hydrochloride is unique due to the presence of the azide group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioconjugation. The combination of the azide and aniline functionalities makes it a valuable intermediate in various synthetic and research applications.
特性
分子式 |
C9H13ClN4O |
|---|---|
分子量 |
228.68 g/mol |
IUPAC名 |
3-(3-azidopropoxy)aniline;hydrochloride |
InChI |
InChI=1S/C9H12N4O.ClH/c10-8-3-1-4-9(7-8)14-6-2-5-12-13-11;/h1,3-4,7H,2,5-6,10H2;1H |
InChIキー |
DEQXISJHSMNTMO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OCCCN=[N+]=[N-])N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride](/img/structure/B13459639.png)
![3-(3-{[3-(4-azidobutoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13459644.png)
![tert-butylN-[(2-methylthian-4-yl)methyl]carbamate](/img/structure/B13459648.png)

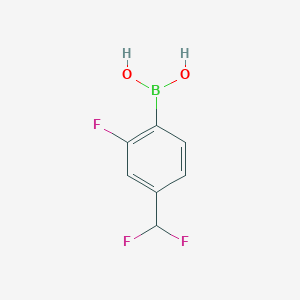
![rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B13459667.png)
![1-Azadispiro[3.1.4^{6}.1^{4}]undecane](/img/structure/B13459673.png)
![1-{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine hydrochloride](/img/structure/B13459679.png)
![tert-butyl N-[2-(3-cyclopropylpiperazin-1-yl)ethyl]carbamate](/img/structure/B13459691.png)
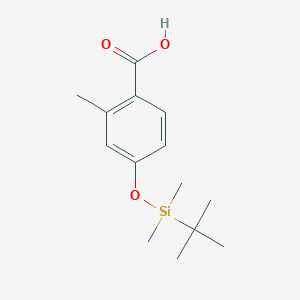
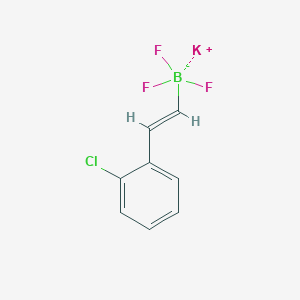
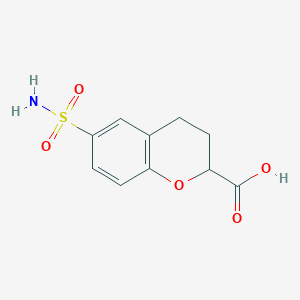
amine hydrochloride](/img/structure/B13459728.png)
